5-Ethyl-2-phenyl-4-propyl-1,3-dioxane
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Overview
Description
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C₁₅H₂₂O₂ It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 5-ethyl-2-phenyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane,5-ethyl-2,4-dipropyl-: This compound shares a similar dioxane ring structure but with different substituents.
5-Methyl-5-propyl-1,3-dioxan-2-one: Another related compound with a dioxane ring and different functional groups.
Uniqueness
5-Ethyl-2-phenyl-4-propyl-1,3-dioxane is unique due to its specific combination of ethyl, phenyl, and propyl groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6282-32-2 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-ethyl-2-phenyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3 |
InChI Key |
NQIZHZLQPQFNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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